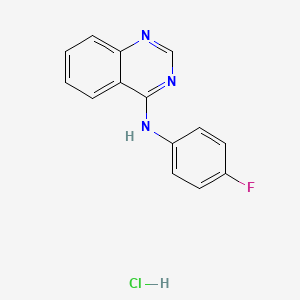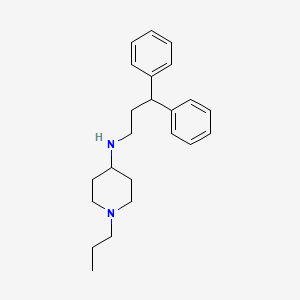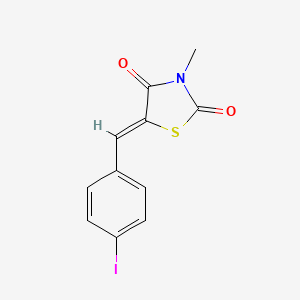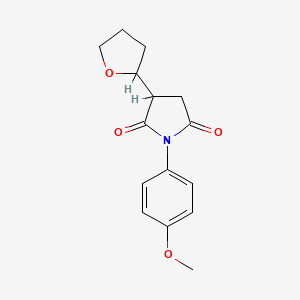
N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea, also known as MDU-13, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various experiments.
作用機序
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea is not fully understood, but it is believed to act on various molecular targets in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. It has been shown to increase the levels of certain neurotransmitters in the brain, leading to its neuroprotective effects. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to have low toxicity and does not affect normal cells significantly.
実験室実験の利点と制限
One of the main advantages of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea is its potential use in various scientific research areas. It has shown promising results in various experiments and can potentially be used as a lead compound for the development of new drugs. This compound also has low toxicity and does not affect normal cells significantly. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are various future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea. One of the potential future directions is the development of new derivatives of this compound with improved solubility and bioavailability. Another future direction is the study of the mechanism of action of this compound in more detail to identify its molecular targets and pathways. This compound can also be studied for its potential use in the treatment of other diseases such as epilepsy and multiple sclerosis. Overall, the study of this compound has shown promising results and has the potential to contribute to the development of new drugs and treatments for various diseases.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea involves the reaction of 2-methylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent. The resulting product is then treated with a reducing agent to obtain the final compound. The purity and yield of the compound can be improved by using different solvents and purification techniques.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(2-methylphenyl)urea has been studied for its potential use in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-2-3-5-12(10)17-15(18)16-11-6-7-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNANLRALLYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)


![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)
![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4997210.png)

![2-(4-methoxyphenyl)-4-{[(2-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4997225.png)

